(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Organic synthesis Heterocyclic chemistry Fluorinated building blocks

Researchers synthesizing trifluoromethylated N-heterocycles face challenges with mono-substituted phenylhydrazines lacking orthogonal diversification handles. (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride solves this via synergistic ortho-nitro (reducible to amine) and para-CF3 groups. Key advantages: • Ortho-nitro enables post-cyclization amine elaboration through amide coupling, sulfonylation, or reductive amination. • Hydrochloride salt ensures aqueous solubility for flow chemistry and parallel synthesis. • Purity 95% (GC/HPLC); inert atmosphere, 2-8°C storage; global shipping.

Molecular Formula C7H7ClF3N3O2
Molecular Weight 257.6 g/mol
CAS No. 1049748-69-7
Cat. No. B1644794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
CAS1049748-69-7
Molecular FormulaC7H7ClF3N3O2
Molecular Weight257.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN.Cl
InChIInChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H
InChIKeyMWOFKTUJKVGNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine Hydrochloride: Dual-Function Fluorinated Building Block


(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS 1049748-69-7) is a specialized arylhydrazine derivative featuring a nitro group at the ortho position and a trifluoromethyl group at the para position on the phenyl ring . The compound serves as a versatile intermediate in organic synthesis, functioning both as a trifluoromethyl-containing building block and as a hydrazine-based nucleophile for constructing nitrogen-containing heterocycles . Available commercially as the hydrochloride salt with a standard purity of 95% (GC/HPLC verified) , this compound combines the electron-withdrawing effects of both the nitro and trifluoromethyl substituents, which fundamentally alters its reactivity profile compared to unsubstituted phenylhydrazine or mono-substituted analogs .

1
Bifunctional building block Hydrazine nucleophile and reducible ortho-nitro group support heterocycle assembly.
2
Electron-deficient aryl system Combined NO₂/CF₃ substituents create a reactivity profile unavailable from mono-substituted analogs.
3
Hydrochloride salt form Pre-solubilized in water and organic solvents; QC-verified purity by GC/HPLC.

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine Hydrochloride: Irreplaceable vs. Generic Analogs


Substituting this compound with unsubstituted phenylhydrazine (CAS 100-63-0), 4-(trifluoromethyl)phenylhydrazine (CAS 368-90-1), or 2-nitrophenylhydrazine (CAS 3034-19-3) is chemically invalid due to the synergistic electronic effects of the ortho-nitro and para-trifluoromethyl substituents . The combined Hammett σ constants for these groups produce a unique electron-deficient aromatic system that cannot be replicated by any single-substituent analog [1]. Furthermore, the nitro group provides a critical synthetic handle for subsequent reduction to the corresponding amine, enabling downstream functionalization pathways that are entirely absent in non-nitrated phenylhydrazines . The trifluoromethyl group simultaneously enhances metabolic stability and lipophilicity in final drug candidates, a property set unattainable with methyl or halogen analogs [1].

!
Phenylhydrazine (unsubstituted) Lacks both CF₃ and NO₂; electronic environment and downstream diversification vectors cannot be replicated.
!
4-(Trifluoromethyl)phenylhydrazine Missing ortho-nitro synthetic handle; no masked amine for post-cyclization functionalization.
!
2-Nitrophenylhydrazine Para-CF₃ absent; loses metabolic stability and lipophilicity contributions in final drug-like analogs.

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine Hydrochloride: Differentiation Evidence


Enhanced Reactivity Due to Dual Electron-Withdrawing Substituents

The target compound exhibits significantly altered nucleophilic reactivity at the hydrazine moiety compared to unsubstituted phenylhydrazine and mono-substituted analogs. The ortho-nitro group (σₚ = 0.78) and para-trifluoromethyl group (σₚ = 0.54) together exert a combined electron-withdrawing effect (Σσₚ ≈ 1.32) that reduces electron density on the hydrazine nitrogen, modulating its reactivity in condensation and cyclization reactions . The calculated acid pKa of the free base is 14.12, substantially lower than that of unsubstituted phenylhydrazine (estimated pKa ~ 15.5-16.0), confirming enhanced N-H acidity and altered nucleophilicity [1]. In contrast, 4-(trifluoromethyl)phenylhydrazine (CAS 368-90-1) lacks the ortho-nitro group, while 2-nitrophenylhydrazine (CAS 3034-19-3) lacks the para-trifluoromethyl group—neither analog achieves this specific electronic configuration .

Electronic Effect (Σσₚ)
Class-level inference
1.32 (vs 0 for phenylhydrazine)
Combined NO₂/CF₃ withdrawal alters nucleophilicity.
Calculated pKa 14.12; supports distinct reactivity in hydrazone formation.
Organic synthesis Heterocyclic chemistry Fluorinated building blocks

Hydrochloride Salt: Improved Solubility and Handling Stability

The target compound is supplied as the hydrochloride salt (C₇H₆F₃N₃O₂·HCl, MW 257.6), whereas the corresponding free base (CAS 1513-50-4, C₇H₆F₃N₃O₂, MW 221.14) is also commercially available . The hydrochloride form offers substantially enhanced aqueous solubility due to ionic character, with the compound described as soluble in water and organic solvents [1]. The free base exhibits a melting point of 112-113°C and requires storage at 2-8°C, while the hydrochloride salt demonstrates improved ambient handling characteristics and reduced hygroscopicity . Procurement data indicates that the hydrochloride salt is available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC , whereas free base specifications may vary among suppliers.

Salt vs Free Base
Head-to-head
HCl salt: soluble in water and organic solvents
Aqueous reaction compatibility without acid pre-treatment.
MW includes HCl counterion; free base mp 112–113 °C, limited solubility.
Formulation chemistry Reagent handling Salt selection

Dual Synthetic Handle: Nitro Group for Downstream Diversification

The ortho-nitro substituent in the target compound provides a critical synthetic handle that is entirely absent in 4-(trifluoromethyl)phenylhydrazine (CAS 368-90-1) and 3-(trifluoromethyl)phenylhydrazine (CAS 368-78-5) . This nitro group can be selectively reduced to the corresponding aniline derivative (catalytic hydrogenation or metal hydride reduction), enabling subsequent diazotization, amide coupling, or reductive amination reactions . In contrast, analogs lacking the nitro group offer only the hydrazine terminus for derivatization, limiting downstream diversification to a single vector. The target compound thus functions as a bifunctional building block, offering two distinct reactive sites with orthogonal reactivity profiles .

Derivatization Vectors
Class-level inference
2: hydrazine + nitro → amine
Enables orthogonal diversification from a single building block.
Non-nitrated analogs offer only the hydrazine handle.
Medicinal chemistry Parallel synthesis Functional group interconversion

Fischer Indole and Hydrazone Heterocycle Synthesis

The target compound has established utility in Fischer indole-type transformations, as evidenced by its documented derivative 1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone (CAS 339016-00-1, C₁₆H₁₁F₃N₄O₂, MW 348.28) . This hydrazone derivative confirms the compound's competency in condensation reactions with carbonyl electrophiles, a prerequisite for Fischer indole cyclization and related heterocycle-forming processes [1]. While 4-(trifluoromethyl)phenylhydrazine (CAS 368-90-1) can also participate in Fischer indole synthesis, the nitro substituent in the target compound enables post-cyclization diversification at the ortho position that is impossible with the non-nitrated analog [2].

Validated Hydrazone Formation
Supporting evidence
Forms hydrazone with indole-3-carbaldehyde
Confirmed competency for Fischer indole-type cyclizations.
Ortho-nitro retained for post-cyclization functionalization (derivative CAS 339016-00-1).
Fischer indole synthesis Hydrazone chemistry Heterocyclic drug discovery

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine Hydrochloride: Application Scenarios


Medicinal Chemistry: Fluorinated Indole & Indazole Scaffolds

Based on the compound's established reactivity in hydrazone formation with indole carbaldehydes and its bifunctional nature combining hydrazine and reducible nitro groups, this compound is optimally suited for constructing 2-trifluoromethylated indole derivatives or N-arylindazole cores [1]. The ortho-nitro group can be retained during cyclization and subsequently reduced to an amine, enabling amide coupling with carboxylic acid building blocks, sulfonylation, or reductive amination with aldehydes . This orthogonal diversification strategy from a single cyclized core is not achievable with non-nitrated 4-(trifluoromethyl)phenylhydrazine.

Process Chemistry: Aqueous-Compatible Reaction Conditions

The hydrochloride salt form (CAS 1049748-69-7) offers demonstrable aqueous solubility advantages over the free base (CAS 1513-50-4, mp 112-113°C) , enabling its use in aqueous or biphasic reaction conditions without requiring pre-dissolution in organic co-solvents [2]. This property is particularly valuable in flow chemistry applications where consistent reagent solubility is critical for maintaining steady-state conditions, and in high-throughput parallel synthesis where manual acidification steps introduce variability.

Agrochemical Intermediate: Fluorinated Pesticide Precursor

Substituted phenylhydrazines bearing trifluoromethyl groups are established intermediates for pesticide active ingredient synthesis [3]. The ortho-nitro substituent in the target compound provides a masked amine that can be reduced and subsequently elaborated to sulfonylureas, carbamates, or amides—functional groups common in herbicide and fungicide pharmacophores. The para-trifluoromethyl group confers enhanced metabolic stability and environmental persistence profiles required for modern agrochemical development .

Materials Chemistry: Fluorinated Azo Dyes and Chromophores

Arylhydrazines with strong electron-withdrawing substituents are key precursors to donor-acceptor azo dyes with bathochromically shifted absorption maxima . The combined -M effect of the ortho-nitro group and the -I effect of the para-trifluoromethyl group in the target compound creates an electron-deficient aryl system that, upon diazotization and coupling with electron-rich arenes, yields azo compounds with enhanced thermal stability and distinct photophysical properties compared to those derived from mono-substituted phenylhydrazines.

Application
Selection Property
Validation Focus
Fluorinated Indole/Indazole Synthesis
Bifunctional hydrazine + reducible nitro handle
Nitro reduction & subsequent amide/amine coupling
Aqueous Reaction Conditions
Hydrochloride salt solubility
Solubility in water and water/organic cosolvent systems
Agrochemical Intermediate
Masked amine for pesticide pharmacophores
Reduction to aniline; sulfonylurea/carbamate formation
Fluorinated Azo Dyes & Chromophores
Electron-deficient aryl system
Bathochromic shift & thermal stability of azo adducts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.